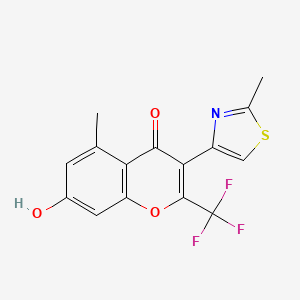![molecular formula C19H15ClFN3O4S B6493106 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 900009-72-5](/img/structure/B6493106.png)
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Immunology and Innate Immunity
This compound has been investigated in the context of innate immunity. Specifically, it interacts with the stimulator of interferon genes (STING), an adaptor protein involved in immune responses against DNA viruses and bacteria. STING-mediated immunity has potential applications in vaccine development and cancer immunotherapies . Further research could explore its role in modulating immune responses.
Medicinal Chemistry and Drug Design
a. STING Agonist: The compound acts as a small-molecule agonist for STING. It promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cyclic dinucleotides (such as cGAMP). Cryo-electron microscopy studies have revealed a stable oligomer formed by side-by-side packing, which could be relevant for drug design targeting STING .
Organic Synthesis and Chemical Properties
a. Synthesis: The compound can be synthesized using a prodrug approach. One such derivative, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, was obtained in 85% yield and characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy .
Biological Activities
a. Antimicrobial and Antifungal Properties: Schiff bases, including derivatives, exhibit antimicrobial and antifungal activities. Given the structural features of this compound, further exploration of its potential as an antimicrobial agent could be valuable .
Pharmacological Evaluation
a. Targeting STING: Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial. Investigating its binding affinity, cellular uptake, and stability would provide insights into its therapeutic potential .
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effect in the body
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c20-16-2-1-3-17(21)15(16)11-24-10-12(4-9-18(24)25)19(26)23-13-5-7-14(8-6-13)29(22,27)28/h1-10H,11H2,(H,23,26)(H2,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQLOVWXSESFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-ethyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6493030.png)
![1,7-dimethyl-8-{2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6493035.png)
![3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493043.png)
![2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493051.png)
![2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6493052.png)
![3-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6493058.png)
![2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6493062.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide](/img/structure/B6493084.png)
![N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B6493091.png)
![3-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B6493098.png)

![(2Z)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6493114.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6493115.png)
